molecular formula C12H20N2O6S B12103214 2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]pentanedioic acid

2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]pentanedioic acid

Cat. No.: B12103214
M. Wt: 320.36 g/mol
InChI Key: MQLNDIKKSFEPFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • The synthetic route involves acetylation of L-methionine followed by coupling with glycine.
    • Industrial production methods may vary, but chemical synthesis is common.
  • Chemical Reactions Analysis

      2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]pentanedioic acid: can undergo various reactions:

    • Common reagents include acids, bases, and oxidizing agents.
    • Major products depend on reaction conditions.
  • Scientific Research Applications

      Chemistry: Used as a building block in peptide synthesis.

      Biology: Investigated for its role in protein function and metabolism.

      Industry: May find use in specialty chemicals.

  • Mechanism of Action

    • The compound’s effects likely involve interactions with cellular pathways.
    • Molecular targets could include enzymes or receptors.
  • Comparison with Similar Compounds

    Remember that this information is based on available knowledge up to a certain point, and further research may provide additional insights

    Properties

    IUPAC Name

    2-[(2-acetamido-4-methylsulfanylbutanoyl)amino]pentanedioic acid
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H20N2O6S/c1-7(15)13-8(5-6-21-2)11(18)14-9(12(19)20)3-4-10(16)17/h8-9H,3-6H2,1-2H3,(H,13,15)(H,14,18)(H,16,17)(H,19,20)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MQLNDIKKSFEPFR-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H20N2O6S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    320.36 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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